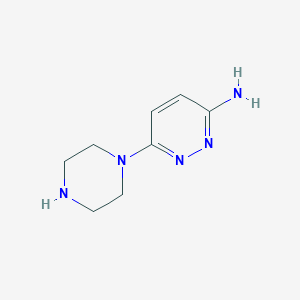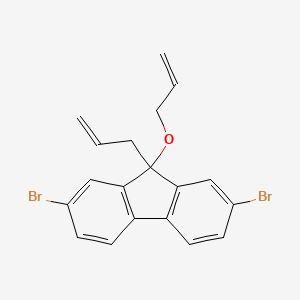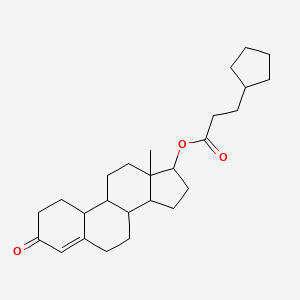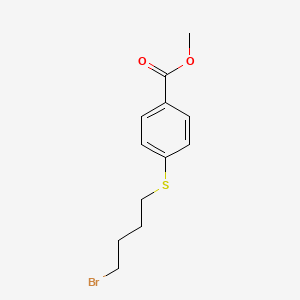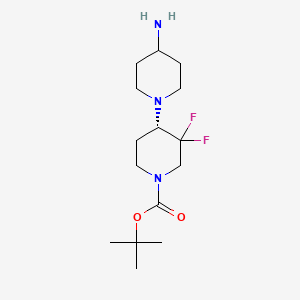
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl group, amino group, and difluoro substitution makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoro Substitution: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) can introduce the difluoro groups.
Attachment of the Amino Group: Amination reactions using reagents like ammonia or amines can introduce the amino group.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove the difluoro groups or modify the piperidine ring.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro substitution and amino group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-piperidinecarboxylate: Lacks the difluoro substitution and tert-butyl group.
3,3-Difluoro-4-piperidinecarboxylate: Lacks the amino group and tert-butyl group.
tert-Butyl 4-piperidinecarboxylate: Lacks the difluoro substitution and amino group.
Uniqueness
tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: is unique due to the combination of the tert-butyl group, amino group, and difluoro substitution. This combination can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H27F2N3O2 |
|---|---|
Molecular Weight |
319.39 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(4-aminopiperidin-1-yl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27F2N3O2/c1-14(2,3)22-13(21)20-9-6-12(15(16,17)10-20)19-7-4-11(18)5-8-19/h11-12H,4-10,18H2,1-3H3/t12-/m0/s1 |
InChI Key |
TWIHPVRPFBDTTI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N2CCC(CC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
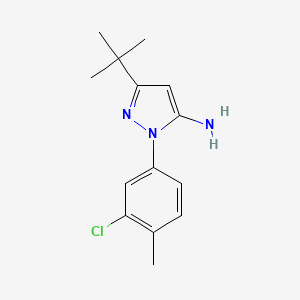

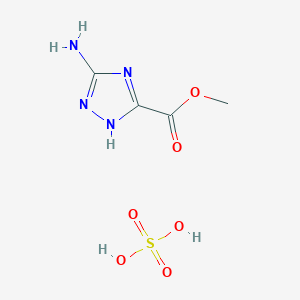
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
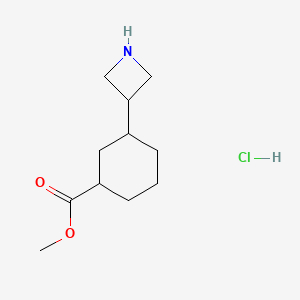
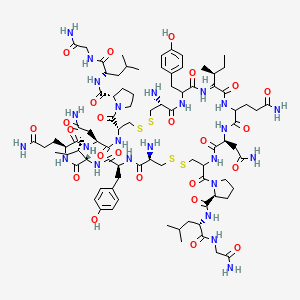

![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
